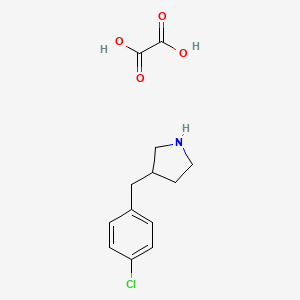
4-(2-Chlorophenoxy)benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1170147-57-5 . Its molecular formula is C13H13Cl2NO and it has a molecular weight of 270.16 . It is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
4-(2-Chlorophenoxy)benzylamine hydrochloride is a white solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Polymer Science
Bertini et al. (1999) synthesized new monomers, including hydrochlorides like 4-(2-Chlorophenoxy)benzylamine, for copolymerization with various hydrophilic comonomers. These polymers were designed for studying the action mechanism of benzylamine oxidase, highlighting the compound's utility in creating advanced polymeric materials for biochemical applications (Bertini et al., 1999).
In Analytical Chemistry
In the field of analytical chemistry, Flanagan and Ruprah (1989) developed an assay for chlorophenoxy herbicides and benzonitrile herbicides, which could include derivatives of 4-(2-Chlorophenoxy)benzylamine. This research demonstrates the compound's relevance in developing methods for detecting and analyzing chemical substances in various biological specimens (Flanagan & Ruprah, 1989).
Environmental Science and Oxidative Degradation
Bokare and Choi (2010) investigated the oxidative degradation of organic compounds in water, using substances like 4-chlorophenol, which are structurally related to 4-(2-Chlorophenoxy)benzylamine. This study is significant for understanding the environmental impact and treatment methods for compounds similar to 4-(2-Chlorophenoxy)benzylamine (Bokare & Choi, 2010).
Catalysis and Synthetic Chemistry
In synthetic chemistry, Bender and Widenhoefer (2005) explored the use of benzylamines, like 4-(2-Chlorophenoxy)benzylamine, in catalytic processes, specifically in the hydroamination of unactivated olefins. This research is crucial for advancing synthetic methodologies involving benzylamine derivatives (Bender & Widenhoefer, 2005).
Photocatalytic Oxidation
Ohkubo et al. (2006) studied the photooxygenation of benzylamine, which may include derivatives like 4-(2-Chlorophenoxy)benzylamine. This research is important for understanding photocatalytic processes and their applications in environmental and synthetic chemistry (Ohkubo et al., 2006).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety pictograms for this compound include the skull and crossbones . The hazard statements include H301 and H317 , indicating toxicity if swallowed and the potential to cause an allergic skin reaction, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYZRJAHCXATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590037 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)benzylamine hydrochloride | |
CAS RN |
1170147-57-5 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)




